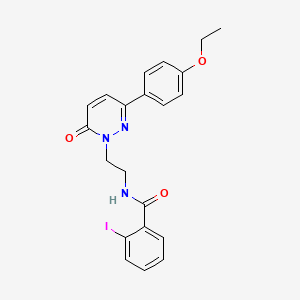![molecular formula C5H11N7O B2502400 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide CAS No. 321432-55-7](/img/structure/B2502400.png)
2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a tetraazole ring substituted with a dimethylamino group and an acetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via the cyclization of appropriate precursors such as nitriles or hydrazonyl halides in the presence of azide sources under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Acetohydrazide Formation: The final step involves the reaction of the tetraazole intermediate with hydrazine derivatives to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or carbonyl derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also serves as a reagent in various industrial processes.
作用機序
The mechanism by which 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group and the tetraazole ring play crucial roles in binding to these targets, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
- 2-[5-(methylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide
- 2-[5-(ethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide
- 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetic acid
Uniqueness
Compared to similar compounds, 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide is unique due to the presence of both the dimethylamino group and the acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[5-(dimethylamino)tetrazol-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N7O/c1-11(2)5-8-9-10-12(5)3-4(13)7-6/h3,6H2,1-2H3,(H,7,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMMFEKFLJBUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2502318.png)

![N-cycloheptyl-1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)
![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)
![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)
![1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2502324.png)
![4-amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2502326.png)

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)


